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molecular formula C10H6BrNO2 B1529654 5-Bromoquinoline-8-carboxylic acid CAS No. 928839-62-7

5-Bromoquinoline-8-carboxylic acid

Cat. No. B1529654
M. Wt: 252.06 g/mol
InChI Key: SMDUUZMMJKRMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340509B2

Procedure details

To a stirred solution of H2O (80 mL) and H2SO4 (120 mL) at 0° C. was added 5-bromo-8-methylquinoline (25 g, 112.6 mmol). After obtaining a solution, CrO3 was introduced (16 g, 157.6 mmol) in portion wise while maintaining the internal temperature at 70° C. The reaction mixture was stirred for 1 h at 70° C. An additional CrO3 (16 g, 157.6 mmol) was added in portions and stirred at 80° C. for 2.5 h. After completion of the reaction, it was cooled to r.t, poured onto crushed ice, neutralized with aqueous ammonium hydroxide to get the solids. The solids were filtered, dried under high vacuum for 16 h to get the crude 5-bromoquinoline-8-carboxylic acid (28.0 g) as a green colored solid.
[Compound]
Name
CrO3
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]S(O)(=O)=O.[Br:6][C:7]1[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=N2.[OH-:18].[NH4+:19]>O>[Br:6][C:7]1[CH:16]=[CH:15][C:14]([C:17]([OH:1])=[O:18])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[N:19]2 |f:2.3|

Inputs

Step One
Name
CrO3
Quantity
16 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After obtaining a solution, CrO3
ADDITION
Type
ADDITION
Details
was introduced (16 g, 157.6 mmol) in portion wise
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
to get the solids
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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